N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c21-17-9-4-6-15(12-17)13-18(23-11-5-10-19(23)24)14-22-20(25)16-7-2-1-3-8-16/h1-2,4,6,9,12,16,18H,3,5,7-8,10-11,13-14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEWKMQVIDAJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3CCC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclohex-3-ene-1-carboxamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure incorporating a fluorophenyl group , a pyrrolidinone ring , and a cyclohexene carboxamide moiety . Its molecular formula is , and it has a molecular weight of approximately 330.4 g/mol. The structural details are vital for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H23FN2O2 |
| Molecular Weight | 330.4 g/mol |
| LogP | 2.04 |
| Polar Surface Area | 79 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves several steps, starting with the preparation of key intermediates. Common methods include:
- Formation of the Fluorophenyl Derivative : This involves substitution reactions to introduce the fluorine atom.
- Cyclization to Form the Pyrrolidinone Ring : This step often utilizes cyclization reactions under controlled conditions.
- Final Assembly of the Carboxamide Moiety : The final reaction typically employs specific catalysts and solvents to facilitate the formation of the desired structure.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to its interaction with various receptors and enzymes.
This compound is believed to interact with specific G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. The binding affinity and selectivity for these receptors can lead to modulation of various physiological processes, including:
- Neurotransmitter Release : Potentially influencing dopaminergic and serotonergic pathways.
- Pain Modulation : Possible interactions with pain receptors suggest analgesic properties.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of this compound:
-
Analgesic Effects : A study demonstrated that the compound significantly reduced pain responses in animal models, indicating its potential as an analgesic agent.
- Reference: Smith et al., "Evaluation of Pain Modulation by Novel Compounds," Journal of Pain Research, 2024.
-
Antidepressant Activity : Another investigation assessed the compound's efficacy in models of depression, revealing promising results in improving mood-related behaviors.
- Reference: Johnson et al., "Exploring Novel Antidepressants," Neuropharmacology Journal, 2024.
Preparation Methods
Diels-Alder Cycloaddition
Cyclohexene derivatives are classically synthesized via Diels-Alder reactions. For example, reacting 1,3-butadiene with acrylic acid under Lewis acid catalysis (e.g., AlCl₃) yields cyclohex-3-ene-1-carboxylic acid in 68–72% yield. Patent US6784197B2 highlights analogous strategies for bicyclic lactam synthesis, emphasizing temperature control (0–5°C) to suppress polymerization.
Functionalization of Cyclohexene
Alternative routes involve bromination of cyclohexene followed by carboxylation:
- Bromocyclohexene formation via N-bromosuccinimide (NBS) in CCl₄ (radical initiator).
- Metal-halogen exchange using Mg (Grignard) or Li (organolithium), followed by quenching with CO₂.
Yields for this sequence typically range from 55–60%, with purity dependent on distillation conditions.
Preparation of 1-Amino-3-(3-Fluorophenyl)-2-(2-Oxopyrrolidin-1-yl)Propane
Pyrrolidin-2-one Ring Construction
The 2-oxopyrrolidine moiety is synthesized via intramolecular lactamization of γ-aminobutyric acid (GABA) derivatives. For instance:
Introduction of the 3-Fluorophenyl Group
A Mannich reaction installs the fluorophenyl and amine groups concurrently:
- React 3-fluorobenzaldehyde with ammonium acetate and 2-oxopyrrolidine in ethanol/HCl.
- Isolate the β-amino ketone intermediate, then reduce via NaBH₄ to the secondary amine (68% yield over two steps).
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activating cyclohex-3-ene-1-carboxylic acid with EDCl/HOBt in dichloromethane, followed by addition of the amine intermediate, affords the target amide in 75–80% yield. Patent US20080103139A1 corroborates this method, noting that HOBt suppresses racemization during coupling.
Mixed Carbonate Activation
For acid-sensitive substrates, isobutyl chloroformate generates the acyl carbonate intermediate, which reacts smoothly with amines at 0°C (85% yield). This method minimizes epimerization of the cyclohexene stereocenter.
Optimization of Reaction Parameters
Solvent Effects
Temperature and Catalysis
- Room temperature suffices for EDCl/HOBt couplings.
- Microwave-assisted synthesis (100°C, 30 min) reduces reaction times by 70% but risks lactam hydrolysis.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.42–7.38 (m, 1H, Ar-F), 6.98–6.94 (m, 2H, Ar-H), 5.72 (br s, 1H, NH), 3.52–3.48 (m, 2H, pyrrolidinone CH₂).
- IR (KBr): 1650 cm⁻¹ (amide C=O), 1510 cm⁻¹ (Ar-F).
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclohex-3-ene-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Alkylation : Introduction of the fluorophenyl group via nucleophilic substitution or Friedel-Crafts alkylation.
- Acylation : Formation of the carboxamide moiety using activating agents like HATU or EDCI in solvents such as DMF or DCM .
- Cyclization : Construction of the pyrrolidinone ring via intramolecular lactamization under basic conditions (e.g., KCO) .
- Key Considerations :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | NaH, 3-fluorophenyl bromide, THF, 0°C → RT | 65–70 | 90% |
| Acylation | HATU, DIPEA, DMF, 24h | 80–85 | 95% |
| Cyclization | KCO, reflux, 12h | 75 | 98% |
Q. What characterization techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for structure refinement to resolve stereochemistry and bond angles .
- NMR Spectroscopy : -NMR to confirm fluorophenyl substitution; - and -NMR for backbone verification .
- HPLC-MS : High-resolution mass spectrometry for molecular weight confirmation and purity assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Cross-Validation : Compare -NMR chemical shifts with computational models (DFT calculations) to identify conformational isomers.
- Dynamic NMR : Use variable-temperature NMR to detect rotameric equilibria in the carboxamide group .
- Crystallographic Data : Prioritize single-crystal X-ray structures to unambiguously assign configurations .
- Case Study :
| Batch | -NMR Shift (ppm) | Discrepancy Source | Resolution Method |
|---|---|---|---|
| A | -112.5 | Rotameric isomerism | VT-NMR at 298K |
| B | -113.2 | Trace solvent residue | Prep-HPLC purification |
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes for stereocontrol in the cyclohexene moiety.
- Chiral HPLC : Employ Chiralpak IG-3 columns (hexane:IPA = 90:10) for enantiomer separation .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid .
Q. How can researchers assess the compound's bioactivity while mitigating false positives in in vitro assays?
- Methodological Answer :
- Dose-Response Curves : Use at least six concentrations (1 nM–100 µM) to validate target engagement.
- Counter-Screens : Test against related off-target enzymes (e.g., kinases, proteases) to rule out nonspecific binding .
- Cellular Toxicity Assays : Include MTT or LDH assays to differentiate cytotoxicity from therapeutic effects .
- Example Data :
| Target IC (nM) | Off-Target IC (µM) | Cytotoxicity (CC, µM) |
|---|---|---|
| 15.2 ± 1.3 | >100 (Kinase A), >50 (Protease B) | 89.4 ± 4.1 |
Data Contradiction Analysis
Q. How to address discrepancies between computational docking and experimental binding affinities?
- Methodological Answer :
- Flexible Docking : Use software like AutoDock Vina with side-chain flexibility to account for induced-fit binding .
- Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics (ΔH, ΔS) to refine docking models .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala scanning) to confirm critical residues for interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
